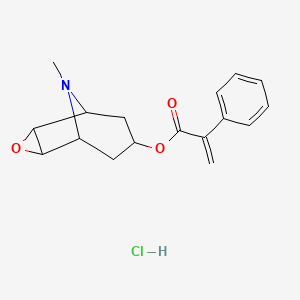
Aposcopolamine Hydrochloride Salt
Descripción general
Descripción
Aposcopolamine Hydrochloride Salt, also known as Apohyoscine Hydrochloride or Aposcopolamin Hydrochloride, is a metabolite of Scopolamine . It is a bio-active isolate of Datura ferox and several species of Physochlaina, plants belonging to the Nightshade family, Solanaceae . The molecular formula of Aposcopolamine Hydrochloride Salt is C17H20ClNO3, and its molecular weight is 321.80 .
Molecular Structure Analysis
The molecular structure of Aposcopolamine, the parent compound of Aposcopolamine Hydrochloride Salt, is given by the formula C17H19NO3 . The molecular weight is 285.3377 . More detailed structural information can be obtained from specialized chemical databases or software.
Aplicaciones Científicas De Investigación
Methoxyamine Hydrochloride
- Methoxyamine Hydrochloride has potential chemotherapeutic adjuvant activity. It covalently binds to apurinic/apyrimidinic DNA damage sites, inhibiting the base excision repair process, which may prevent DNA strand breaks repair and induce apoptosis. This property could potentiate the anti-tumor activity of alkylating agents (Definitions, 2020).
Stability of Apomorphine Hydrochloride
- The study of Apomorphine hydrochloride (ApoHCI) stability in pharmaceutical preparations is crucial for its use in clinical research. ApoHCI was found to be stable for up to six months in certain conditions, which is significant for its application in clinical settings (Ng Ying Kin, Lal, & Thavundayil, 2001).
Hydrolysis of Apurinic Sites in DNA and Nucleosomes
- Research on polyamines, such as spermine and spermidine, showed their ability to catalyze hydrolysis of phosphodiester linkages in apurinic and apyrimidinic sites in DNA. This finding is relevant in understanding DNA repair mechanisms and the role of polyamines in genetic stability (Male, Fosse, & Kleppe, 1982).
Diosgenyl 2-Amino-2-Deoxy-Beta-D-Glucopyranoside Hydrochloride
- Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives showed promising antitumor activities. These compounds increased the number of apoptotic B cells in chronic lymphotic leukemia, highlighting their potential as therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Clomipramine Hydrochloride and Glioma
- Clomipramine Hydrochloride (CLOM), a tricyclic antidepressant, selectively kills neoplastic glial cells while sparing normal brain cells. This differential sensitivity to CLOM in malignant glioma-derived cell cultures suggests its potential use in glioma treatment (Parker & Pilkington, 2006).
Liquid Chromatography-Electrospray Ionization for Scopolamine
- A study on scopolamine metabolism using liquid chromatography-mass spectrometry revealed various metabolites of scopolamine, including aposcopolamine, in rats. This method provides detailed insights into scopolamine's metabolism, which can be relevant for similar compounds (Chen, Chen, Du, & Han, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVHVYYGPPOIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675633 | |
| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aposcopolamine Hydrochloride Salt | |
CAS RN |
890416-03-2 | |
| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
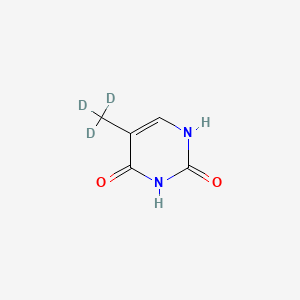
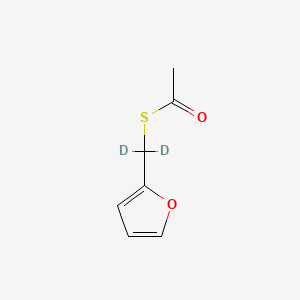
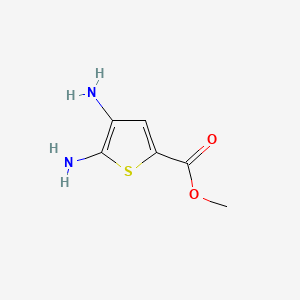
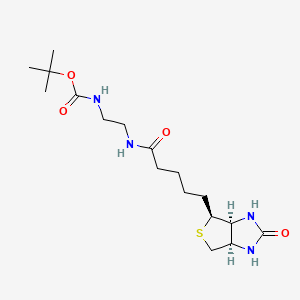

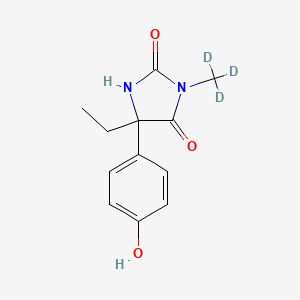
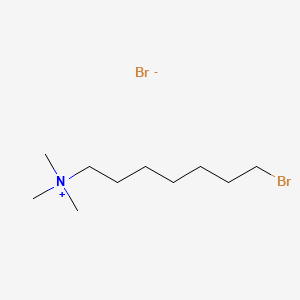
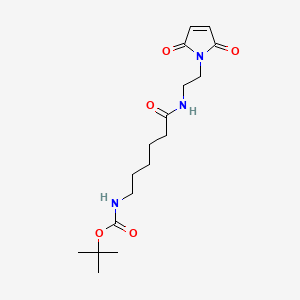
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
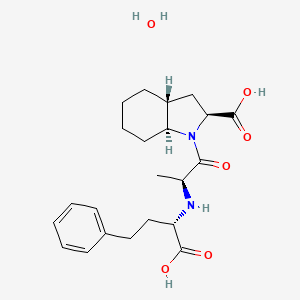
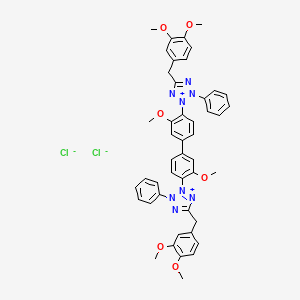

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)